

Thermodynamic Properties of Cycloeicosane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cycloeicosane

Cat. No.: B12656103

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic properties of **cycloeicosane** (C₂₀H₄₀). The information is compiled from various sources, with a focus on quantitative data and the experimental methodologies used for their determination. This document is intended to serve as a valuable resource for researchers and professionals working with this and similar long-chain cycloalkanes.

Core Thermodynamic and Physical Properties

Cycloeicosane is a large, non-polar, saturated cyclic hydrocarbon. Its thermodynamic properties are of interest for understanding the behavior of macrocyclic compounds in various systems. Much of the readily available data for **cycloeicosane** is derived from computational estimations, primarily using the Joback method, with some experimentally determined values available from sources like the National Institute of Standards and Technology (NIST).

Tabulated Physical and Chemical Properties

The fundamental physical and chemical properties of **cycloeicosane** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₂₀ H ₄₀	[1] [2] [3] [4]
Molecular Weight	280.53 g/mol	[1] [2] [4]
CAS Registry Number	296-56-0	[1] [2] [4]

Tabulated Thermodynamic Data

The following table summarizes the key thermodynamic properties of **cycloeicosane**. It is important to note that many of these values are calculated and should be used with an understanding of their theoretical origin.

Thermodynamic Property	Value	Units	Method/Source
Normal Melting Point (Tfus)	335.00 ± 3.00	K	NIST[1][2]
Normal Boiling Point (Tboil)	741.00	K	Joback Calculated Property[1]
Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$)	8.92	kJ/mol	Joback Calculated Property[1]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	63.26	kJ/mol	Joback Calculated Property[1]
Standard Enthalpy of Formation (Gas, $\Delta_f H^\circ_{\text{gas}}$)	-467.71	kJ/mol	Joback Calculated Property[1]
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	-19.72	kJ/mol	Joback Calculated Property[1]
Critical Temperature (Tc)	1005.43	K	Joback Calculated Property[1]
Critical Pressure (Pc)	1537.87	kPa	Joback Calculated Property[1]
Critical Volume (Vc)	0.978	m ³ /kmol	Joback Calculated Property[1]

Experimental Protocols for Thermodynamic Property Determination

While specific experimental data for **cycloeicosane** is sparse, the following sections describe the standard methodologies used to determine the key thermodynamic properties of solid organic compounds like **cycloeicosane**.

Melting Point and Enthalpy of Fusion: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for measuring the melting point and enthalpy of fusion.^{[4][5]}

Methodology:

- **Sample Preparation:** A small, precisely weighed sample of the solid compound (typically a few milligrams) is placed into a sample pan, which is then hermetically sealed.^[5]
- **Instrument Setup:** An empty, sealed pan is used as a reference. The sample and reference pans are placed in the DSC cell.
- **Temperature Program:** The cell is heated at a constant, linear rate. A flow of inert gas is maintained to ensure a stable thermal environment.
- **Measurement:** The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. As the sample melts, it absorbs energy, creating an endothermic peak in the DSC thermogram.^[5]
- **Data Analysis:** The onset temperature of the peak is taken as the melting point. The area under the peak is integrated to determine the enthalpy of fusion ($\Delta_{\text{fus}}H$).^[5]

Enthalpy of Formation: Bomb Calorimetry

The standard enthalpy of formation is typically determined indirectly from the enthalpy of combustion, which is measured using a bomb calorimeter.^{[6][7][8]}

Methodology:

- **Sample Preparation:** A precisely weighed pellet of the organic compound is placed in a sample holder within a high-pressure stainless steel vessel, known as the "bomb".^[8] A fuse wire is positioned to make contact with the sample.
- **Pressurization:** The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm).^[8]

- **Calorimeter Assembly:** The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.
- **Combustion:** The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.
- **Temperature Measurement:** The temperature of the water is recorded before and after combustion to determine the temperature change (ΔT).
- **Calculation:** The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Hess's Law is then applied to calculate the enthalpy of formation from the enthalpies of formation of the combustion products (CO_2 and H_2O).^[7]

Vapor Pressure Measurement for Low-Volatility Solids

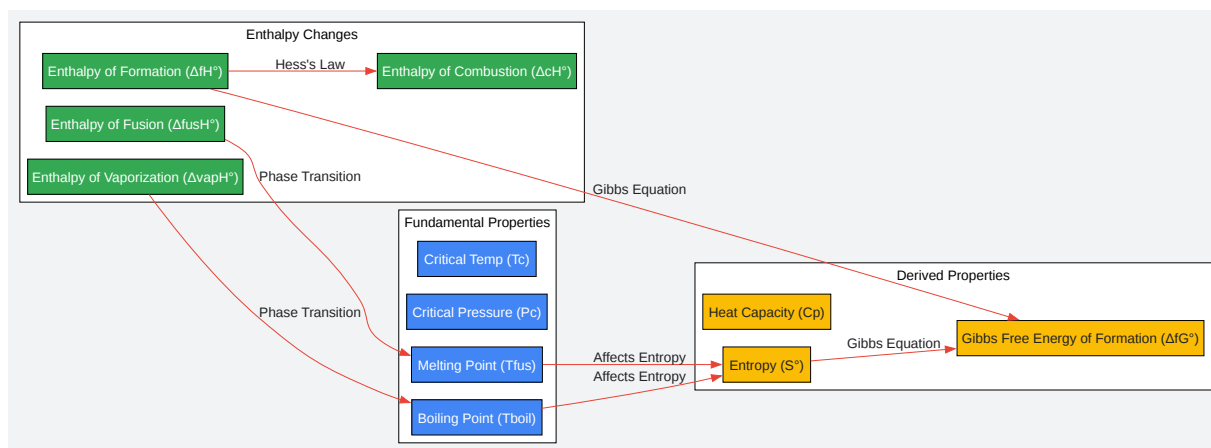
For low-volatility compounds like **cycloeicosane**, specialized techniques are required to measure vapor pressure. The gas saturation method is a common approach.^{[2][9]}

Methodology:

- **Sample Saturation:** A stream of inert carrier gas is passed at a slow, constant flow rate through a temperature-controlled vessel containing the solid sample. The gas becomes saturated with the vapor of the compound.^[2]
- **Vapor Trapping:** The saturated gas stream is then passed through a trap (e.g., a cold trap or a sorbent tube) that captures the compound's vapor.
- **Quantification:** The amount of substance collected in the trap over a specific period is quantified using analytical techniques such as gas chromatography or by gravimetric analysis.
- **Calculation:** The vapor pressure is calculated from the amount of substance collected, the volume of the carrier gas passed through the system, and the temperature, assuming ideal gas behavior.^[9]

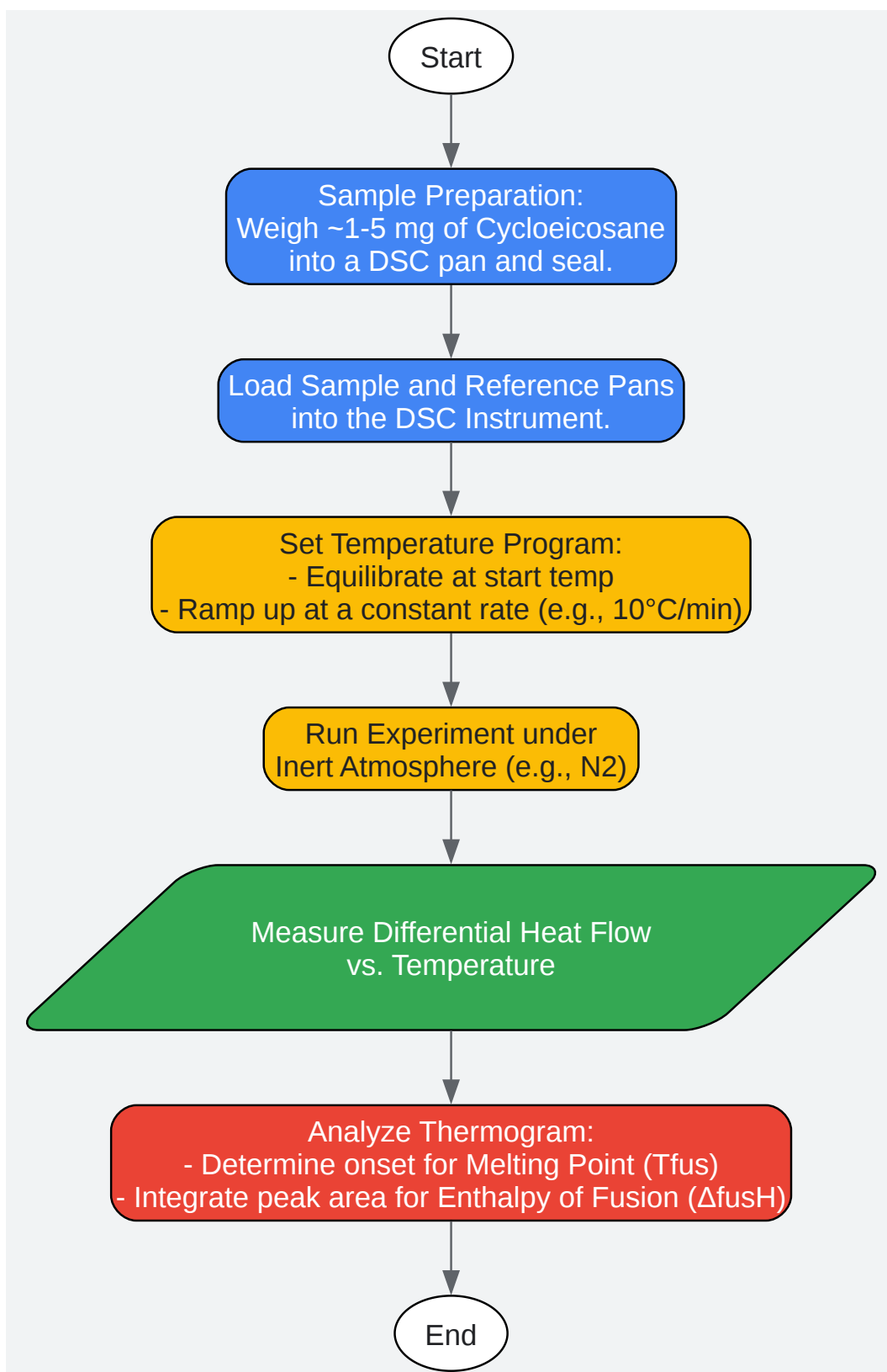
Visualizations

The following diagrams illustrate key relationships and experimental workflows relevant to the thermodynamics of **cycloeicosane**.



[Click to download full resolution via product page](#)

Caption: Interrelationships between key thermodynamic properties.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for DSC analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rapid Vapor-Collection Method for Vapor Pressure Measurements of Low-Volatility Compounds | NIST [nist.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 5. calnesis.com [calnesis.com]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. biopchem.education [biopchem.education]
- 8. chemistry.montana.edu [chemistry.montana.edu]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Thermodynamic Properties of Cycloeicosane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12656103#thermodynamic-properties-of-cycloeicosane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com